molecular formula C27H33NO2 B13147995 Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester CAS No. 309972-30-3

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester

Cat. No.: B13147995
CAS No.: 309972-30-3
M. Wt: 403.6 g/mol
InChI Key: DKSDZDDVEOVSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester (hereafter referred to as the target compound) is a carbamate derivative featuring a dicyclohexyl substituent and the 9H-fluoren-9-ylmethyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine functionalities during stepwise elongation of peptide chains .

Properties

CAS No.

309972-30-3

Molecular Formula

C27H33NO2

Molecular Weight

403.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N,N-dicyclohexylcarbamate

InChI

InChI=1S/C27H33NO2/c29-27(28(20-11-3-1-4-12-20)21-13-5-2-6-14-21)30-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h7-10,15-18,20-21,26H,1-6,11-14,19H2

InChI Key

DKSDZDDVEOVSKP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{Dicyclohexylcarbodiimide (DCC)} + \text{9H-fluoren-9-ylmethanol} \rightarrow \text{Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester}
$$

Typical Reaction Conditions:

  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, depending on solubility and process considerations.
  • Temperature: Usually conducted at ambient temperature (~20°C) to prevent side reactions.
  • Duration: Ranges from 12 to 24 hours to ensure complete conversion.
  • Catalysts/Additives: Catalytic amounts of 4-dimethylaminopyridine (DMAP) may be employed to accelerate esterification.

Process Notes:

  • The reaction is sensitive to moisture; thus, an inert atmosphere (nitrogen or argon) is maintained.
  • The byproduct, dicyclohexylurea , is insoluble and can be removed via filtration.
  • Purification often involves recrystallization or chromatography to achieve high purity.

Industrial-Scale Synthesis Considerations

In large-scale manufacturing, the process is optimized for efficiency, safety, and environmental compliance:

  • Automated Reactors: Precise control of temperature, stirring, and reagent addition.
  • Reagent Purity: Use of high-purity DCC and 9H-fluoren-9-ylmethanol to minimize impurities.
  • Reaction Monitoring: Techniques such as in-line IR or NMR spectroscopy to track conversion.
  • Purification: Industrial purification involves filtration to remove insoluble urea derivatives, followed by solvent evaporation and recrystallization.

Table 1: Summary of Industrial Synthesis Parameters

Parameter Typical Range Notes
Solvent Dichloromethane, Ethyl acetate Chosen for solubility and safety considerations
Temperature 20°C Ambient or slightly cooled to control side reactions
Reaction Time 12–24 hours Ensures complete ester formation
Reagent Purity >99% Critical for consistent quality
Purification Method Filtration, recrystallization To remove urea byproducts and impurities

Alternative Synthetic Routes

While carbodiimide-mediated esterification is most common, alternative routes include:

Reaction Monitoring and Quality Control

Summary of Key Findings

Aspect Details
Main Synthetic Route Carbodiimide-mediated esterification using DCC and 9H-fluoren-9-ylmethanol
Reaction Conditions Ambient temperature, inert atmosphere, 12–24 hours, suitable solvents
Purification Techniques Filtration of urea byproduct, recrystallization, chromatography
Industrial Adaptations Automated reactors, real-time monitoring, high-purity reagents, scalable purification
Alternative Methods Activation of carboxylic acids with other coupling agents, direct acid catalyzed esterification

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol or amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The dicyclohexyl and 9H-fluoren-9-ylmethyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound belongs to a class of Fmoc-protected carbamates, which vary in their substituent groups. Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of Fmoc-Protected Carbamates
Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Applications
Target Compound Dicyclohexyl Not reported C29H35NO2 (est.) ~429.6 (est.) Peptide synthesis (hypothesized)
Carbamic acid, methyl(2-oxoethyl)-, Fmoc ester Methyl, 2-oxoethyl 147687-06-7 C18H17NO3 295.33 SPPS; aldehyde generation
Trans-(4-amino-cyclohexyl)-, Fmoc ester Cyclohexylamine 672310-17-7 C21H24N2O2 336.43 Amino acid protection
N-(2-aminoethyl)-, Fmoc ester Aminoethyl 166410-32-8 C17H18N2O2 282.34 Linker in SPPS
Carbamic acid, (2-piperidinylmethyl)-, Fmoc ester Piperidinylmethyl 672310-15-5 C22H24N2O2 348.44 Drug discovery intermediates
Key Observations:

Steric Effects: The dicyclohexyl substituents in the target compound introduce significant steric bulk compared to methyl or aminoethyl groups. This may slow coupling reactions in SPPS but enhance stability against premature deprotection.

Solubility: Linear substituents (e.g., aminoethyl) improve aqueous solubility, while bulky cycloaliphatic groups (e.g., dicyclohexyl) favor organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

Reactivity : The 2-oxoethyl group in CAS 147687-06-7 allows for aldehyde generation under oxidative conditions, a feature absent in the target compound .

Stability and Handling

  • Stability : Fmoc carbamates with aromatic or aliphatic substituents are stable under basic conditions but sensitive to acids. The dicyclohexyl groups may confer additional hydrolytic resistance compared to linear analogs .
  • Storage : Typically stored at –20°C under inert gas to prevent degradation.

Biological Activity

Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester (CAS Number: 309972-30-3) is a compound that combines a carbamic acid structure with a dicyclohexyl moiety and a 9H-fluoren-9-ylmethyl group. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The compound's biological activity primarily stems from its ability to interact with various enzymes and receptors, similar to other carbamate derivatives.

Molecular Formula

  • C27H33NO2

Structural Features

  • Carbamate Group : Characterized by an amine and carbonyl group.
  • Dicyclohexyl Moiety : Provides steric bulk and potential lipophilicity.
  • Fluorenyl Group : May enhance interactions with biological targets.

Hydrolysis

The ester group in the compound is susceptible to hydrolysis, which can release active carbamic acid. This reaction can occur under both acidic and basic conditions, leading to the formation of dicyclohexylamine and 9H-fluoren-9-carboxylic acid, both of which may exhibit biological activity.

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound have been studied for their enzyme inhibitory properties. Notably, carbamates are known inhibitors of various serine hydrolases, including:

  • Acetylcholinesterase : Involved in neurotransmission.
  • Fatty Acid Amide Hydrolase (FAAH) : Key in lipid metabolism.

For instance, cyclohexylcarbamic acid aryl esters, which include compounds structurally related to our compound of interest, have shown significant FAAH inhibitory activity with IC50 values as low as 4.6 nM . The mechanism involves the carbamate group undergoing nucleophilic attack by the enzyme's active site serine residue, leading to enzyme carbamoylation and deactivation.

Study on FAAH Inhibitors

A study focused on the structure-property relationships of cyclohexylcarbamic acid aryl esters demonstrated that modifications to the aromatic moiety could enhance binding affinity at the FAAH site. The introduction of polar groups increased recognition without compromising hydrolytic stability . This suggests that similar modifications could be explored for this compound to optimize its biological activity.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other structurally similar compounds:

Compound NameMolecular FormulaCAS NumberBiological Activity
Carbamic acid, N,N-dicyclohexyl-, 9H-fluoren-9-methyl esterC27H33NO2309972-30-3Potential FAAH inhibitor
URB597 (Cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester)C22H29N2O2475200-92-6Potent FAAH inhibitor (IC50 = 4.6 nM)
Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl EsterC27H45NO312967135Varying hydrophilicity; potential for different enzyme interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.